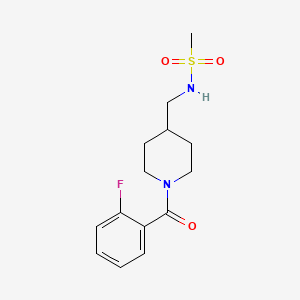

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide

Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule featuring a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a methanesulfonamide moiety via a methyl linker at the 4-position. This structure combines a fluorinated aromatic ring, a piperidine scaffold, and a sulfonamide group, which are common in pharmaceuticals targeting central nervous system (CNS), inflammatory, and metabolic disorders.

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3S/c1-21(19,20)16-10-11-6-8-17(9-7-11)14(18)12-4-2-3-5-13(12)15/h2-5,11,16H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBDJSKJUGPMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects.

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a 2-fluorobenzoyl group and a methanesulfonamide moiety. Its molecular formula is , and it has notable properties that contribute to its biological activity.

This compound exhibits various mechanisms of action, primarily through interaction with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic processes, such as monoacylglycerol lipase (MAGL), which plays a critical role in endocannabinoid metabolism. Inhibitors of MAGL have therapeutic potential in treating pain and inflammation.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits the following pharmacological effects:

| Activity | IC50 Value | Target |

|---|---|---|

| Inhibition of MAGL | 80 nM | Monoacylglycerol lipase |

| Cytotoxicity in Cancer Cells | 7.9 - 92 µM | Human breast, ovarian, colorectal cancer cells |

Case Studies

- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines. For instance, IC50 values ranging from 7.9 µM to 92 µM were observed in human breast, ovarian, and colorectal cancer cells, indicating its potential as an anticancer agent .

- Analgesic Properties : A study highlighted the compound's analgesic effects through its action on the endocannabinoid system, suggesting its utility in pain management therapies .

- Neuroprotective Effects : Additional research points to neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease treatments .

Safety and Toxicity

While promising results have been reported regarding its efficacy, safety assessments are crucial. Preliminary studies indicate moderate toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical applications.

Comparison with Similar Compounds

Structural Analogues

BMS-694153 (CGRP Receptor Antagonist)

- Structure : Contains a piperidine ring and fluorinated aromatic groups.

- Key Similarities : Both compounds utilize fluorinated aromatic substituents (2-fluorophenyl in the target vs. 3-fluorophenyl in BMS-694153) and piperidine cores.

- Pharmacology : BMS-694153 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist with high aqueous solubility (>8.5 mg/mL) and oral bioavailability, used in migraine treatment .

- Divergence: BMS-694153 incorporates a quinazolinone and indazole group, whereas the target compound features a benzoyl-sulfonamide system.

Sch.336 (CB2 Inverse Agonist)

- Structure : Triaryl bis-sulfone with a methanesulfonamide group.

- Key Similarities: Both share sulfonamide moieties critical for receptor binding. Sch.336 acts as a cannabinoid CB2 inverse agonist (IC50 = 6 nM) with anti-inflammatory effects in leukocyte trafficking models .

- Divergence : Sch.336 lacks a piperidine ring but includes a triaryl scaffold, emphasizing sulfonamide’s role in diverse targets.

Goxalapladib (Atherosclerosis Treatment)

- Structure : Piperidine and difluorophenyl groups.

- Goxalapladib inhibits lipoprotein-associated phospholipase A2, reducing atherosclerosis progression .

- Divergence : The target compound’s sulfonamide may confer distinct pharmacokinetic properties compared to Goxalapladib’s naphthyridine-acetamide structure.

Functional Analogues

C2BA-4 (PXR Agonist)

- Structure : Methanesulfonamide linked to a benzimidazole-chlorophenyl system.

- Key Similarities : Both compounds include sulfonamide groups. C2BA-4 activates pregnane X receptor (PXR), inducing cytochrome P450 enzymes (e.g., CYP3A4) for detoxification .

- Divergence : C2BA-4 lacks a piperidine ring, highlighting sulfonamide’s versatility in nuclear receptor modulation.

Fentanyl Derivatives (Opioid Analgesics)

- Structure : Piperidine with fluorophenyl substituents.

- Key Similarities : Fluorinated aromatic rings and piperidine cores are shared. Derivatives like 2'-fluoroortho-fluorofentanyl target μ-opioid receptors .

- Divergence : The target compound’s sulfonamide group may steer activity away from opioid pathways toward alternative targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.